molecular formula C12H16N2O3 B373608 N-{3-tert-butyl-4-nitrophenyl}acetamide

N-{3-tert-butyl-4-nitrophenyl}acetamide

Cat. No.: B373608
M. Wt: 236.27g/mol
InChI Key: ZAIPFJXYCCFOKU-UHFFFAOYSA-N
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Description

N-{3-tert-butyl-4-nitrophenyl}acetamide is a substituted phenylacetamide featuring a tert-butyl group at the 3-position and a nitro group at the 4-position of the benzene ring. The tert-butyl group confers significant steric bulk and lipophilicity, while the nitro group introduces electron-withdrawing properties.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27g/mol

IUPAC Name

N-(3-tert-butyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C12H16N2O3/c1-8(15)13-9-5-6-11(14(16)17)10(7-9)12(2,3)4/h5-7H,1-4H3,(H,13,15)

InChI Key

ZAIPFJXYCCFOKU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Electronic and Steric Properties

The table below compares substituent effects, molecular weights, and key properties of N-{3-tert-butyl-4-nitrophenyl}acetamide with similar compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Effects
This compound 3-tert-butyl, 4-nitro C₁₂H₁₆N₂O₃ 236.27* High lipophilicity (tert-butyl), electron-withdrawing nitro group, steric hindrance
N-(3-acetyl-4-nitrophenyl)acetamide 3-acetyl, 4-nitro C₁₀H₁₀N₂O₄ 222.20 Electron-withdrawing acetyl and nitro groups; lower steric bulk than tert-butyl
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro, 2-nitro, methylsulfonyl C₉H₉ClN₂O₅S 316.70 Strong electron-withdrawing (Cl, NO₂, SO₂CH₃); planar distortion of nitro group
N-(2-Methoxy-4-nitrophenyl)acetamide 2-methoxy, 4-nitro C₉H₁₀N₂O₄ 210.19 Electron-donating methoxy (resonance) vs. nitro (electron-withdrawing); polar
N-[4-(acetyloxy)-2-nitrophenyl]acetamide 4-acetyloxy, 2-nitro C₁₀H₁₀N₂O₅ 238.20 Ester (acetyloxy) enhances polarity; nitro group reduces electron density

*Calculated based on analogous structures.

Key Observations :

  • Electronic Effects : The nitro group’s electron-withdrawing nature reduces electron density at the acetamide nitrogen, affecting hydrogen bonding and reactivity. Methoxy (electron-donating) in N-(2-Methoxy-4-nitrophenyl)acetamide counterbalances this effect, increasing solubility .
  • Crystallography : In N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, the nitro group deviates from the benzene ring plane, influencing packing and melting points. Tert-butyl’s bulk may similarly disrupt crystal symmetry .
Physicochemical Properties
  • Lipophilicity : The tert-butyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Trifluoromethyl derivatives (e.g., ) achieve similar lipophilicity with higher electronegativity .
  • Metabolic Stability : Bulky tert-butyl groups resist enzymatic hydrolysis compared to acetyl or ester substituents, which are prone to esterase/amidase cleavage .
  • Solubility : Methoxy and acetyloxy groups improve water solubility via polarity, whereas tert-butyl derivatives may require formulation aids for bioavailability .

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